molecular formula C14H8N2OS B14076840 7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one CAS No. 6337-02-6

7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one

Cat. No.: B14076840
CAS No.: 6337-02-6
M. Wt: 252.29 g/mol
InChI Key: XQKVPZFRZIYWCN-UHFFFAOYSA-N
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Description

7-Amino-6H-anthra[9,1-cd]isothiazol-6-one is a unique heterocyclic compound known for its intriguing photophysical properties. It exhibits intense red color in visible light and orange fluorescence under UV light at 312 nm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6H-anthra[9,1-cd]isothiazol-6-one typically involves the reaction of 1,5-diaminoanthrone with sulfur in the presence of a base, followed by methylation. This process leads to the formation of 7-amino-10-methylthio- and 7-amino-8,10-dimethylthio-6H-anthra[9,1-cd]isothiazol-6-ones . The methylation step is crucial and can be achieved using dimethyl sulfate in refluxing chlorobenzene .

Industrial Production Methods

While specific industrial production methods for 7-Amino-6H-anthra[9,1-cd]isothiazol-6-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Mechanism of Action

The mechanism of action of 7-Amino-6H-anthra[9,1-cd]isothiazol-6-one involves its interaction with cellular components, leading to fluorescence. The compound’s molecular structure allows it to absorb light at specific wavelengths and emit fluorescence, which can be used to visualize cellular structures . The exact molecular targets and pathways involved in its fluorescence behavior are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

6337-02-6

Molecular Formula

C14H8N2OS

Molecular Weight

252.29 g/mol

IUPAC Name

6-amino-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C14H8N2OS/c15-9-5-1-3-7-11(9)14(17)8-4-2-6-10-12(8)13(7)16-18-10/h1-6H,15H2

InChI Key

XQKVPZFRZIYWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C4C2=NSC4=CC=C3

Origin of Product

United States

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